molecular formula C20H12N2O3 B13133583 9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- CAS No. 117047-51-5

9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-

Cat. No.: B13133583
CAS No.: 117047-51-5
M. Wt: 328.3 g/mol
InChI Key: JTHHACVKOBMDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an azo group (-N=N-) linked to a hydroxyphenyl group and an anthracene-9,10-dione core. Anthraquinone derivatives are known for their vibrant colors and are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione typically involves the diazotization of 4-aminophenol followed by coupling with anthracene-9,10-dione. The reaction conditions often include acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and hydroxy derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a dye and pigment due to its vibrant color and stability.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione involves its interaction with biological molecules through its azo and anthraquinone moieties. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: Lacks the azo group but shares the anthraquinone core.

    2-((4-Methoxyphenyl)diazenyl)anthracene-9,10-dione: Similar structure with a methoxy group instead of a hydroxy group.

    1,4-Diaminoanthraquinone: Contains amino groups instead of the azo linkage.

Uniqueness

2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is unique due to the presence of both the azo and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

117047-51-5

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C20H12N2O3/c23-14-8-5-12(6-9-14)21-22-13-7-10-17-18(11-13)20(25)16-4-2-1-3-15(16)19(17)24/h1-11,23H

InChI Key

JTHHACVKOBMDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N=NC4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.